molecular formula C6H12N2 B13021733 (1R,3S)-5-Azaspiro[2.4]heptan-1-amine

(1R,3S)-5-Azaspiro[2.4]heptan-1-amine

Cat. No.: B13021733
M. Wt: 112.17 g/mol
InChI Key: ILZZJZJQDKNJOH-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-5-Azaspiro[2.4]heptan-1-amine is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom. Heterocyclic compounds, such as this one, are known for their diverse applications in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-5-Azaspiro[2One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by amination using reagents such as ammonia or primary amines .

Industrial Production Methods

Industrial production of (1R,3S)-5-Azaspiro[2.4]heptan-1-amine may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts to enhance reaction rates and selectivity, and may involve multiple steps including purification and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-5-Azaspiro[2.4]heptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-5-Azaspiro[2.4]heptan-1-amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .

Medicine

In medicine, this compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of (1R,3S)-5-Azaspiro[2.4]heptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-5-Azaspiro[2.4]heptan-1-amine is unique due to its specific spirocyclic structure and the presence of the nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(2R,3S)-5-azaspiro[2.4]heptan-2-amine

InChI

InChI=1S/C6H12N2/c7-5-3-6(5)1-2-8-4-6/h5,8H,1-4,7H2/t5-,6+/m1/s1

InChI Key

ILZZJZJQDKNJOH-RITPCOANSA-N

Isomeric SMILES

C1CNC[C@@]12C[C@H]2N

Canonical SMILES

C1CNCC12CC2N

Origin of Product

United States

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